
4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95%
Übersicht
Beschreibung
4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% (4-MCP) is a synthetic phenol compound with a wide range of applications in scientific research and industrial production. It is a colorless to pale yellow crystalline solid with a molecular weight of 248.07 g/mol and a melting point of 101-102°C. 4-MCP is a widely used reagent in organic synthesis due to its low cost, high reactivity, and availability in both liquid and solid forms. 4-MCP has also been used in a variety of scientific research applications, particularly in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as a substrate for enzyme assays, as a reagent for the synthesis of other compounds, and as an inhibitor of certain enzymes. 4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% has also been used in studies of cell signaling pathways, in the analysis of gene expression, and in the study of drug metabolism.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is known to inhibit certain enzymes, such as cytochrome P450 and glutathione S-transferase. It is also known to interact with certain proteins, such as protein kinases and transcription factors, and to modulate gene expression.
Biochemical and Physiological Effects
4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and glutathione S-transferase. It has also been shown to modulate gene expression and to interact with certain proteins, such as protein kinases and transcription factors. In addition, 4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% has been shown to have anti-inflammatory and anti-oxidant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive, readily available, and can be synthesized in a variety of solvents. It is also highly reactive and has a wide range of applications in scientific research. However, there are some limitations to the use of 4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% in laboratory experiments. It is not as soluble in water as some other compounds, and it can be toxic and corrosive if not handled properly.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% in scientific research. One potential direction is the development of new methods of synthesis and purification. Additionally, further research is needed to better understand the mechanism of action of 4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% and to explore its potential applications in drug metabolism and gene expression studies. Finally, further studies are needed to explore the potential therapeutic applications of 4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95%, such as its anti-inflammatory and anti-oxidant effects.
Synthesemethoden
The synthesis of 4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% involves the reaction of 3,4-dichlorophenol and 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds in two steps, with the first step involving the formation of a Schiff base intermediate and the second step involving the condensation of the intermediate with 3,4-dichlorophenol. The final product is a 95% pure 4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95%. The reaction is relatively simple and can be performed in a variety of solvents, such as ethanol, methanol, and acetone.
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-7-9(3-5-12(13)16)8-2-4-10(14)11(15)6-8/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQBUBJAXJWMIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685700 | |
| Record name | 3',4'-Dichloro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-2-methoxyphenol | |
CAS RN |
1261949-26-1 | |
| Record name | [1,1′-Biphenyl]-4-ol, 3′,4′-dichloro-3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261949-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4'-Dichloro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



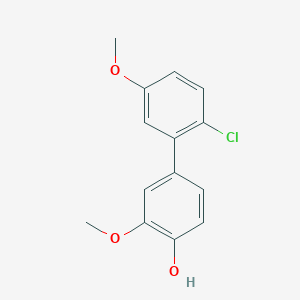
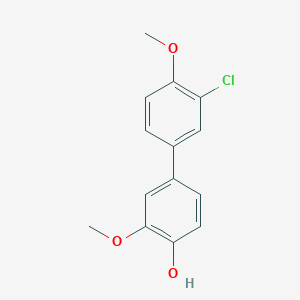
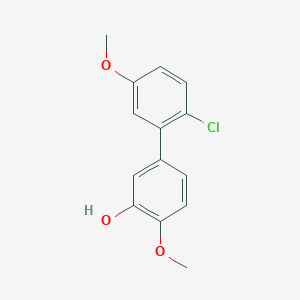
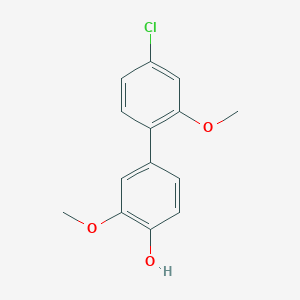

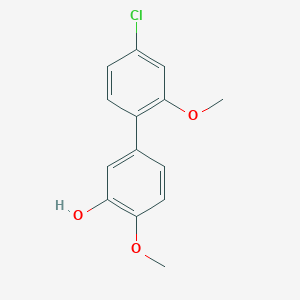




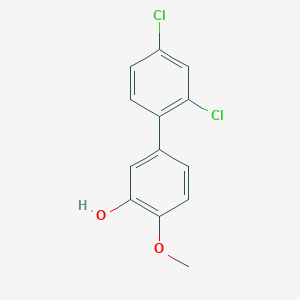
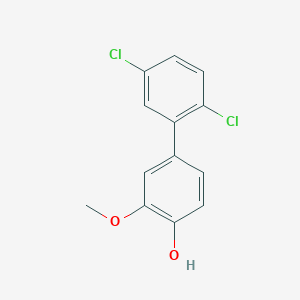
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380210.png)
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380216.png)